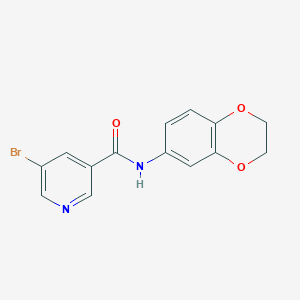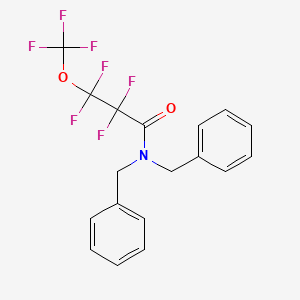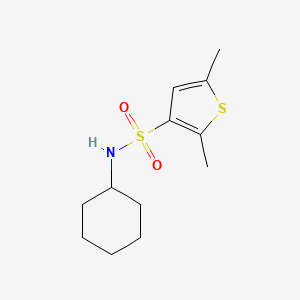![molecular formula C19H27N5O3 B5521064 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar oxadiazole compounds involves a multi-step process starting from aryl/aralkyl organic acids to form esters, hydrazides, and subsequently 1,3,4-oxadiazoles. The final target compounds are synthesized by reacting these oxadiazoles with a bromoacetamide derivative in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH), indicating a complex synthetic pathway that allows for structural variations (Gul et al., 2017).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves a combination of IR, 1H-NMR, 13C-NMR, and mass spectral data. This analytical approach confirms the molecular structure and the presence of the 1,3,4-oxadiazole ring, a key feature in these compounds, which is crucial for their potential biological activities (Gul et al., 2017).
Chemical Reactions and Properties
The oxadiazole compounds undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, demonstrating their reactive nature and potential for further chemical modifications. These reactions are pivotal in the biotransformation and metabolic processes of these compounds, indicating a versatile chemical behavior (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility and crystallinity, can significantly influence their pharmacokinetic profiles. For instance, the solubility and crystal structure analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, which is essential for drug development processes.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the ability to undergo various biochemical interactions, are critical for the pharmacological efficacy of these compounds. Studies on oxadiazole derivatives reveal their potential as antimicrobial and hemolytic agents, showcasing their broad spectrum of chemical properties and interactions (Gul et al., 2017).
Scientific Research Applications
Antimicrobial Activity Research on derivatives of 1,3,4-oxadiazole, a core structure related to the query compound, indicates potential antimicrobial applications. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial efficacy. The study found that some derivatives exhibited significant activity against selected microbial species, suggesting that modifications of the 1,3,4-oxadiazole core, similar to the query compound, could yield promising antimicrobial agents Gul et al., 2017.
Coordination Chemistry In the realm of coordination chemistry, compounds featuring similar structural motifs have been utilized to construct novel coordination complexes. Chkirate et al. (2019) explored pyrazole-acetamide derivatives to synthesize Co(II) and Cu(II) complexes, revealing the impact of hydrogen bonding on self-assembly processes and demonstrating antioxidant activity. This indicates that compounds with similar structural elements, such as the query compound, may find applications in designing new coordination complexes with potential antioxidant properties Chkirate et al., 2019.
Future Directions
properties
IUPAC Name |
N-methyl-2-morpholin-4-yl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14(2)18-21-16(22-27-18)6-8-23(3)19(25)17(15-5-4-7-20-13-15)24-9-11-26-12-10-24/h4-5,7,13-14,17H,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNHMKKPSTJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCN(C)C(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)